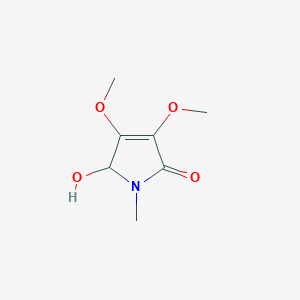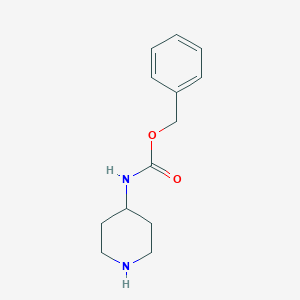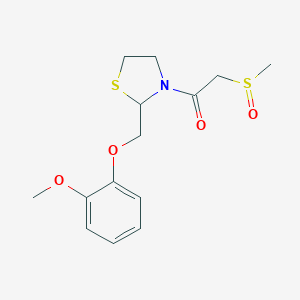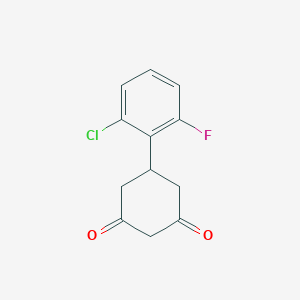
5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclohexane-1,3-dione derivatives, including those substituted with fluorophenyl groups, often involves multicomponent reactions, such as the Aldol–Michael addition reactions. For instance, a related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, was synthesized from cyclohexane-1,3-dione and 3-fluorobenzaldehyde in aqueous solution, yielding a high product yield and confirmed via spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives is determined through spectroscopic methods and crystallography. For example, the crystal structure analysis of a similar compound showed it crystallizes in the monoclinic form, revealing detailed molecular geometry and intermolecular interactions (Barakat et al., 2016).
Chemical Reactions and Properties
Cyclohexane-1,3-diones participate in a variety of chemical reactions, including Michael additions and multicomponent reactions, leading to a diverse array of derivatives. The reactivity is influenced by the diketone moiety, which interacts with different reagents to form complex structures with potential biological activity (Fadeyi & Okoro, 2008).
Applications De Recherche Scientifique
Antimicrobial and Breast Cancer Activity
- Scientific Field: Medical and Pharmaceutical Research .
- Application Summary: Cyclohexane-1,3-dione derivatives have been synthesized and studied for their antimicrobial and breast cancer activity .
- Methods of Application: The compounds were synthesized based on the Michael addition reaction. The structures of the synthesized compounds were confirmed by Fourier-transform infrared spectroscopy, 1H nuclear magnetic resonance, and docking by AutoDock 1.5.6 tool . The in vitro anticancer activity was tested on the MB-231 breast adenocarcinoma cell line .
- Results: In silico docking study showed that the synthesized compound 5c had a high binding score and binding interactions with bacterial proteins and breast cancer proteins. The compound 5c showed the LC50 value of 10.31±0.003 μg/ml .
Synthesis of Diverse Organic Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: Cyclohexane-1,3-dione and its derivatives are used as precursors for the preparation of diverse organic compounds .
- Methods of Application: One-pot multicomponent reactions in an aqueous medium are used to synthesize trimolecular Michael adducts .
- Results: Trimolecular salt Michael adducts were synthesized in excellent yields up to 92% .
Synthesis of Diverse Organic Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: Cyclohexane-1,3-dione and its derivatives can be used to prepare 2-substituted adducts, which are important intermediates for the synthesis of ß-enaminones, polyhydroquinoline derivatives, 1,8-dioxo-dodecahydroxanthenes, spirocyclopentanols, oxathioles, and triquinanes .
- Methods of Application: The specific methods of application would depend on the specific compound being synthesized. Typically, these syntheses would involve various organic reactions, such as condensation, substitution, or addition reactions .
Herbicidal Activity
- Scientific Field: Agricultural Chemistry .
- Application Summary: Some cyclohexane-1,3-dione derivatives have been studied for their herbicidal activity .
- Methods of Application: These compounds were synthesized and then tested for their efficacy on the Parthenium hysterophorous weed .
Preparation of Diverse Organic Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: Cyclohexane-1,3-dione and its derivatives can be used to prepare 2-substituted adducts, which are important intermediates for the synthesis of ß-enaminones, polyhydroquinoline derivatives, 1,8-dioxo-dodecahydroxanthenes, spirocyclopentanols, oxathioles, and triquinanes .
- Methods of Application: The specific methods of application would depend on the specific compound being synthesized. Typically, these syntheses would involve various organic reactions, such as condensation, substitution, or addition reactions .
Biological Evaluation of Michael Adducts
- Scientific Field: Medical and Pharmaceutical Research .
- Application Summary: Michael adducts derived from dimedone, a member of the family of cyclic 1,3-diketones, have been studied for their biological activity .
- Methods of Application: The compounds were synthesized and their structures were characterized by X-ray single-crystal diffraction techniques. The stability of the products was deduced by TGA analysis. The compounds were screened in vitro for different bio-assays such as thymidine phosphorylase inhibition assay, urease inhibition assay, β-glucuronidase inhibition assays and cytotoxicity against PC-3 and HeLa cell lines .
- Results: The synthesized compounds showed promising results in the in vitro bio-assays .
Safety And Hazards
The safety and hazards associated with 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione are represented by the GHS07 symbol. The hazard statements are H302-H227, indicating that the compound is harmful if swallowed and may cause fire or explosion. The precautionary statements are P210-P264-P270-P280-P301+P312-P330-P370+P378-P403+P235-P501, which provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFO2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLKECGYLPSQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371449 | |
| Record name | 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione | |
CAS RN |
175136-88-6 | |
| Record name | 5-(2-Chloro-6-fluorophenyl)-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

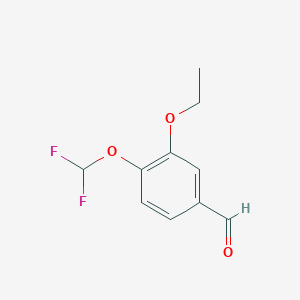

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)
